molecular formula C19H13FN4O3S B15111053 1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B15111053
M. Wt: 396.4 g/mol
InChI Key: LDYARJDRWLTORJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a methoxybenzothiazole moiety, and a dihydropyridazine carboxamide core. Its intricate molecular architecture makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzothiazole intermediate, followed by the introduction of the fluorophenyl group and the formation of the dihydropyridazine ring. The final step involves the coupling of the carboxamide group to complete the molecule. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C19H13FN4O3S

Molecular Weight

396.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H13FN4O3S/c1-27-13-6-7-14-16(10-13)28-19(21-14)22-18(26)17-15(25)8-9-24(23-17)12-4-2-11(20)3-5-12/h2-10H,1H3,(H,21,22,26)

InChI Key

LDYARJDRWLTORJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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